molecular formula C9H13NO3 B1527296 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid CAS No. 1229623-58-8

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B1527296
CAS No.: 1229623-58-8
M. Wt: 183.2 g/mol
InChI Key: YKICIQDNYQQBBL-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol It is characterized by the presence of a cyclopropane ring attached to a pyrrolidine ring through a carbonyl group

Mechanism of Action

Preparation Methods

The synthesis of 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid typically involves multi-step reactions. One common method starts with the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. This precursor undergoes nucleophilic substitution reactions and ester hydrolysis to yield the target compound . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.

    Cyclopropane derivatives: Compounds like 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid have similar cyclopropane rings but lack the pyrrolidine moiety.

The uniqueness of this compound lies in its combination of the cyclopropane and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKICIQDNYQQBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
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1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
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1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid

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